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Compound of Interest

Compound Name: D15

Audience: Researchers, scientists, and drug development professionals.

Introduction

The D15 protein is an outer membrane protein conserved among Haemophilus influenzae
species.[1][2] Studies have shown it to be a protective antigen in animal models, suggesting its
potential as a component in a universal vaccine against Haemophilus infections.[1][2]
Furthermore, a synthetic 15-amino acid peptide, also designated D15, acts as an inhibitor of
endocytosis by preventing the interaction between amphiphysin and dynamin.[3] This protocol
details a robust method for the expression and purification of recombinant D15 protein with a
polyhistidine tag (His-tag) from an Escherichia coli expression system.

The purification strategy employs a two-step chromatographic process. The initial capture and
primary purification are achieved through Immobilized Metal Affinity Chromatography (IMAC).
[4][5] This is followed by a polishing step using Size Exclusion Chromatography (SEC) to
remove remaining impurities and protein aggregates, yielding a highly pure and homogenous
D15 protein sample suitable for downstream applications.[6][7][8]

Principle of the Method

This protocol is designed for a recombinant D15 protein engineered to include a hexahistidine
tag (6xHis-tag) at either the N- or C-terminus.[9][10]

o Expression: The His-tagged D15 protein is overexpressed in an E. coli host strain.
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e Lysis & Clarification: Bacterial cells are harvested and lysed to release the cellular contents.
The lysate is then clarified by high-speed centrifugation to remove cell debris and insoluble
components.

o Capture Step (IMAC): The clarified lysate is loaded onto a column containing a resin
chelated with divalent metal ions, typically Nickel (Ni2*) or Cobalt (Co2*).[5] The polyhistidine
tag on the recombinant D15 protein exhibits a high affinity for these immobilized metal ions,
causing it to bind to the resin.[4][10] Most host cell proteins, which lack this affinity, flow
through the column.[5] After washing to remove weakly bound contaminants, the His-tagged
D15 protein is eluted using a high concentration of a competitive agent, such as imidazole.[5]
[11]

e Polishing Step (SEC): The eluate from the IMAC step is concentrated and further purified by
size exclusion chromatography (also known as gel filtration).[6][12] This technique separates
molecules based on their hydrodynamic radius (size and shape).[7][12] The protein sample
is passed through a column packed with porous beads. Larger molecules like D15 protein
are excluded from the pores and travel a shorter path, eluting first. Smaller molecules and
remaining contaminants enter the pores, increasing their path length and causing them to
elute later.[6][7] This step is effective for removing trace impurities, cleaved affinity tags, and
protein aggregates.[8]

Experimental Protocols

The following tables outline the necessary equipment and buffer compositions for the
purification protocol.

Table 1: Equipment and Consumables
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Item Specifications
FPLC system (e.g., AKTA pure) or gravity-
Chromatography System
flow columns
) High-speed, refrigerated (capable of >15,000 x
Centrifuge

9)

Cell Lysis Equipment

Sonicator or French press

Pre-packed Ni-NTA or Co-Talon resin column

IMAC Column )

(e.g., HisTrap HP)

Gel filtration column (e.g., Superdex 75 or
SEC Column

Superdex 200)
Spectrophotometer UV-Vis capable for A280 measurements
Dialysis Tubing/Cassette 10 kDa Molecular Weight Cut-Off (MWCO)

| Syringe Filters | 0.22 pm or 0.45 um pore size |

Table 2: Buffer Compositions

© 2025 BenchChem. All rights reserved.

3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612444?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Final
Buffer Name Component . pH Notes
Concentration
] Sodium Filter-sterilize
Lysis Buffer 50 mM 8.0
Phosphate (0.22 pm)
and chill to 4°C
NacCl 300 mM
before use.
Add protease
Imidazole 10 mM S ]
inhibitors just
before use.
IMAC Wash Sodium Filter-sterilize
50 mM 8.0
Buffer Phosphate (0.22 pm).
NacCl 300 mM
Imidazole 20-40 mM
IMAC Elution Sodium Filter-sterilize
50 mM 8.0
Buffer Phosphate (0.22 pm).
NacCl 300 mM
Imidazole 250-500 mM
HEPES or Tris- Degas and filter-
SEC Buffer 20 mM 7.4 -
HCI sterilize
NaCl or KCI 150 mM (0.22 pm).

| | Dithiothreitol (DTT) | 1 mM (optional) | | |

A. Cell Lysis and Lysate Clarification

o Harvest the E. coli cell pellet from the culture by centrifugation at 5,000 x g for 15 minutes at

4°C.

e Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 5 mL per gram of wet cell paste).
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e Lyse the cells using a sonicator on ice. Use pulses to avoid overheating the sample.
Alternatively, pass the cell suspension through a French press.

 Clarify the lysate by centrifugation at 17,000 - 40,000 x g for 30 minutes at 4°C to pellet cell
debris.[13]

o Carefully decant the supernatant. For optimal results, filter the supernatant through a 0.45
pum syringe filter. Collect a sample for quality control analysis (e.g., SDS-PAGE).

B. Immobilized Metal Affinity Chromatography (IMAC)

o Equilibrate the IMAC column (e.g., a 5 mL HisTrap column) with 5-10 column volumes (CVSs)
of Lysis Buffer.

o Load the clarified lysate onto the column at a recommended flow rate (e.g., 1-2 mL/min).
Collect the flow-through fraction for analysis.

e Wash the column with 10-15 CVs of IMAC Wash Buffer to remove nonspecifically bound
proteins.[9] Monitor the A280 reading until it returns to baseline.

e Elute the bound D15 protein using IMAC Elution Buffer. This can be done with a single step
elution or a linear gradient of imidazole (from wash to elution concentration).

e Collect fractions of 1-2 mL during elution and measure the A280 of each fraction to identify
the protein peak.

» Pool the fractions containing the highest protein concentration. Collect a sample for SDS-
PAGE analysis.

C. Buffer Exchange and Concentration

o To remove the high concentration of imidazole, perform buffer exchange on the pooled IMAC
fractions into the SEC Buffer. This can be done by dialysis overnight at 4°C or by using a
desalting column.[14]

« If necessary, concentrate the protein solution using a centrifugal concentrator with an
appropriate MWCO (e.g., 10 kDa).
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D. Size Exclusion Chromatography (SEC)

o Equilibrate the SEC column (e.g., Superdex 75 or 200) with at least 2 CVs of degassed SEC
Buffer until a stable baseline is achieved.

o Centrifuge the concentrated protein sample at >10,000 x g for 10 minutes at 4°C to remove
any precipitated protein.

« Inject the clarified, concentrated protein onto the equilibrated SEC column. The sample
volume should not exceed 2-4% of the total column volume for optimal resolution.[12]

» Run the chromatography at a constant, pre-determined flow rate with the SEC Buffer as the
mobile phase.

e Collect fractions as the protein elutes from the column. The main peak should correspond to
the monomeric D15 protein. Earlier, smaller peaks may indicate the presence of aggregates.

» Analyze fractions from the main peak by SDS-PAGE to confirm purity. Pool the purest
fractions.

Quality Control and Data Presentation

The purity of the D15 protein at each stage should be assessed by SDS-PAGE. Protein
concentration can be determined by measuring the absorbance at 280 nm (A280) using the
theoretical extinction coefficient of D15 or by using a colorimetric assay like the Bradford assay.

Table 3: Hypothetical Purification Summary for D15 Protein

Purification Total Volume Total Protein ] )
D15 Purity (%)  Yield (%)
Step (mL) (mg)
Clarified
50 500 ~5 100
Lysate
IMAC Elution 10 22 >90 88

| SEC Pool | 5|18 | >98 | 72 |
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b612444?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612444?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

